![molecular formula C4H9IN2S B562081 2-Methylthio-2-imidazoline-4,5-d4, Hydroiodide CAS No. 557064-36-5](/img/structure/B562081.png)
2-Methylthio-2-imidazoline-4,5-d4, Hydroiodide
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Description
“2-Methylthio-2-imidazoline-4,5-d4, Hydroiodide” is a biochemical used for proteomics research . It has a molecular formula of C4H5D4IN2S and a molecular weight of 248.12 .
Synthesis Analysis
This compound has been used in the preparation of starting materials required for the synthesis of 2-amino1-(2-Imidazolin-2-yl)-2-imidazoline . It is also a reactant for the synthesis of Aurora and epidermal growth factor receptor kinase inhibitors .Chemical Reactions Analysis
As a reactant, “2-Methylthio-2-imidazoline-4,5-d4, Hydroiodide” has been used in the synthesis of Aurora and epidermal growth factor receptor kinase inhibitors . It’s also used in the preparation of Spiro-piperidine inhibitors against influenza A virus .Physical And Chemical Properties Analysis
The compound is a white solid with a molecular weight of 248.12 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the current search results.Safety and Hazards
The safety data sheet suggests that this compound may cause eye and skin irritation, and respiratory and digestive tract irritation . It’s recommended to avoid dust formation, breathing vapors, mist, or gas, and to use personal protective equipment . In case of accidental ingestion or contact, immediate medical attention is advised .
properties
IUPAC Name |
4,4,5,5-tetradeuterio-2-methylsulfanyl-1H-imidazole;hydroiodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2S.HI/c1-7-4-5-2-3-6-4;/h2-3H2,1H3,(H,5,6);1H/i2D2,3D2; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZRSEUDGCFXIH-DAHDXRBSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCCN1.I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N=C(N1)SC)([2H])[2H])[2H].I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9IN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858097 |
Source
|
Record name | 2-(Methylsulfanyl)(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazole--hydrogen iodide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
557064-36-5 |
Source
|
Record name | 2-(Methylsulfanyl)(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazole--hydrogen iodide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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